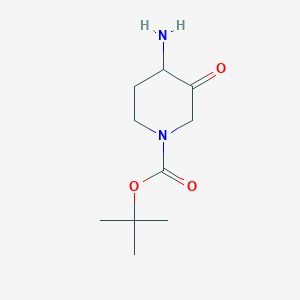

1-Boc-4-aminopiperidin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

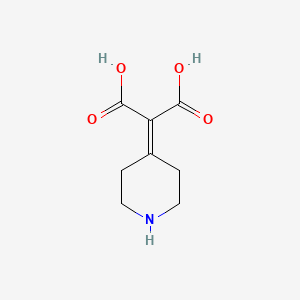

1-Boc-4-aminopiperidin-3-one is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Preparation Methods

The synthesis of 1-Boc-4-aminopiperidin-3-one typically involves the protection of the amine group on piperidine with a tert-butoxycarbonyl (Boc) group. One common method involves reacting N-benzyl-4-piperidone with orthoformate in an alcohol solution under acidic conditions to form a ketal. This intermediate is then reacted with tert-butyl carbamate to generate an imine, which is subsequently reduced using palladium on carbon (Pd/C) catalytic hydrogenation to yield this compound .

Chemical Reactions Analysis

1-Boc-4-aminopiperidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.

Common Reagents and Conditions: Typical reagents include acids for deprotection, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation.

Scientific Research Applications

1-Boc-4-aminopiperidin-3-one is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a key intermediate in the synthesis of various pharmaceuticals, including inhibitors of bromodomains and HepG2 cell cycle inhibitors used in anti-tumor therapy . Additionally, it is employed in the microwave-assisted solid-phase synthesis of N-substituted piperidines, which are important in drug discovery and development .

Mechanism of Action

The mechanism of action of 1-Boc-4-aminopiperidin-3-one largely depends on its role as an intermediate in the synthesis of other compounds. When used in the synthesis of bromodomain inhibitors, for example, the compound contributes to the inhibition of bromodomains, which are proteins involved in regulating gene expression. The inhibition of these proteins can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

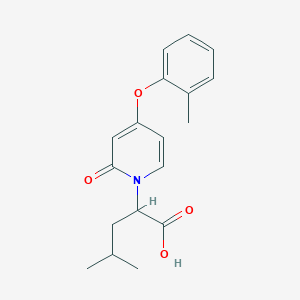

1-Boc-4-aminopiperidin-3-one can be compared to other Boc-protected piperidine derivatives, such as 1-Boc-3-aminopiperidine and 1-Boc-4-anilinopiperidine. While these compounds share similar protective groups and piperidine backbones, they differ in the position and nature of their substituents. For instance, 1-Boc-3-aminopiperidine has the Boc-protected amine at the 3-position, whereas 1-Boc-4-anilinopiperidine has an aniline group at the 4-position . These differences can influence their reactivity and applications in synthesis.

Properties

IUPAC Name |

tert-butyl 4-amino-3-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7H,4-6,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDLQLBCYUMYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)

![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)

![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)